Bruceanol A

Description

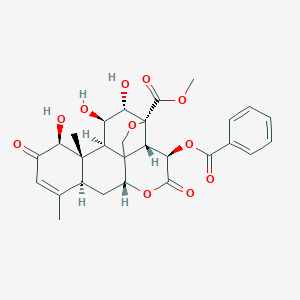

Structure

2D Structure

3D Structure

Properties

CAS No. |

101391-06-4 |

|---|---|

Molecular Formula |

C13H20O4S |

Molecular Weight |

542.5 g/mol |

IUPAC Name |

methyl (2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-3-benzoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C28H30O11/c1-12-9-15(29)21(31)26(2)14(12)10-16-27-11-37-28(25(35)36-3,22(32)17(30)19(26)27)20(27)18(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-9,14,16-22,30-32H,10-11H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+,22-,26-,27?,28+/m0/s1 |

InChI Key |

QSNVEJIGBNLCQI-KMRSUJGASA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |

Synonyms |

uceanol A bruceanol-A |

Origin of Product |

United States |

Isolation and Structural Characterization of Bruceanol a

Botanical Sources and Distribution

Bruceanol A is primarily isolated from the plant Brucea antidysenterica J.F. Mill., a member of the Simaroubaceae family. acs.orgmdpi.comnih.govtandfonline.comprota4u.org This shrub or small tree is native to various regions in Africa, particularly Ethiopia, and has a history of use in traditional medicine. nih.govprota4u.org The stem, bark, and leaves of B. antidysenterica have been the principal plant parts utilized for the extraction of this compound. prota4u.org The presence of this compound and related compounds contributes to the characteristic bitter taste of the plant. prota4u.org

The genus Brucea is a rich source of quassinoids. Alongside this compound, a variety of structurally similar compounds have been isolated from B. antidysenterica. These co-occurring quassinoids include Bruceanol B, C, D, E, F, G, and H. nih.govdatapdf.comwikipedia.orgacs.orgnih.gov Other related compounds found in this species are bruceantin (B1667948), bruceantinol, and various bruceantinosides. nih.govnih.gov The closely related species, Brucea javanica, also produces a diverse array of quassinoids, highlighting the chemotaxonomic significance of this class of compounds within the genus. mdpi.com

Methodologies for Extraction and Isolation

The isolation of this compound from its botanical source is a meticulous process involving extraction with organic solvents followed by systematic purification using chromatographic techniques.

The initial step in isolating this compound involves the extraction of the dried and powdered plant material, typically the stems of B. antidysenterica. A common protocol begins with exhaustive extraction using a polar solvent such as methanol (B129727). semanticscholar.org The resulting crude methanol extract contains a complex mixture of phytochemicals.

This crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. The methanolic extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. For instance, partitioning with chloroform (B151607) is used to isolate medium-polarity compounds, including many quassinoids. nih.govsemanticscholar.org This chloroform-soluble fraction is often enriched in this compound and is carried forward for further purification.

The enriched fractions from solvent extraction require further separation to yield pure this compound. This is achieved through repeated chromatographic steps. jsmcentral.orgfractioncollector.infoup.ac.za

Silica (B1680970) Gel Column Chromatography: The chloroform fraction is frequently subjected to column chromatography over silica gel. up.ac.za The separation is achieved by eluting the column with a gradient of solvents, commonly mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EtOAc), with the polarity gradually increasing (e.g., from 100% hexane to 100% EtOAc). up.ac.za Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing compounds with similar TLC profiles are combined.

Sephadex LH-20 Chromatography: For further purification, size-exclusion chromatography using Sephadex LH-20 is often employed. up.ac.za This technique separates molecules based on their size and is effective in removing pigments and other classes of impurities. A common eluent for this step is a mixture of dichloromethane (B109758) and methanol. up.ac.za

High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative HPLC. jsmcentral.org This high-resolution technique, typically using a reversed-phase column (e.g., C18), allows for the isolation of highly pure this compound from minor co-eluting impurities.

Advanced Spectroscopic Techniques for Structural Elucidation

Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of advanced spectroscopic methods. aau.edu.et The combination of these techniques allows for the unambiguous assignment of its constitution, configuration, and conformation.

The molecular formula of this compound was determined to be C₂₈H₃₀O₁₁. wikipedia.org Spectroscopic analysis reveals a highly oxygenated and complex tetracyclic triterpene skeleton, characteristic of the quassinoid family.

Key Spectroscopic Data Used for Elucidation:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, which is used to confirm the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer clues about the structural components of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of key functional groups. Characteristic absorptions include those for hydroxyl (-OH) groups, ester and δ-lactone carbonyl (C=O) groups, and α,β-unsaturated ketone moieties. datapdf.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify chromophores within the molecule, such as the conjugated enone system present in the A-ring of the quassinoid structure. datapdf.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of complex natural products like this compound. pitt.edu

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of all hydrogen atoms in the molecule. Chemical shifts, coupling constants (J-values), and signal multiplicities are used to establish the connectivity of protons. acs.org

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shifts differentiate between sp³, sp², and sp hybridized carbons, as well as carbons bonded to heteroatoms. acs.orgresearchgate.net The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to distinguish between CH₃, CH₂, CH, and quaternary carbons. acs.org

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular structure. Techniques like COSY (Correlation Spectroscopy) are used to identify proton-proton couplings and map out spin systems. acs.orgHSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different structural fragments to build the complete carbon skeleton. acs.org

By meticulously analyzing the data from these combined spectroscopic techniques, the complex, polycyclic structure of this compound, with its numerous stereocenters and functional groups, was successfully elucidated.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₀O₁₁ |

| Molar Mass | 542.537 g/mol |

| Appearance | Amorphous solid / Colorless needles |

| Class | Quassinoid |

| Primary Source | Brucea antidysenterica |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has enabled the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecule's connectivity.

The ¹H NMR spectrum of this compound displays a series of signals that are characteristic of a highly substituted quassinoid skeleton. These include signals for methyl groups, methine protons, and protons attached to oxygenated carbons. The ¹³C NMR spectrum, in turn, reveals the presence of carbonyl carbons from ester and ketone functionalities, carbons of a lactone ring, as well as sp²-hybridized carbons of an enone system and a benzene (B151609) ring, and numerous sp³-hybridized carbons corresponding to the core structure.

To establish the connectivity between protons and carbons, and to overcome the challenges of signal overlap in the 1D spectra, various 2D NMR techniques have been employed. Correlation Spectroscopy (COSY) experiments have been crucial in identifying proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. For instance, COSY correlations can reveal the relationships between adjacent protons in the cyclohexane (B81311) and cyclopentane (B165970) rings of the quassinoid core.

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.95 | d | 9.0 |

| 3 | 6.20 | s | |

| 5 | 3.25 | d | 9.0 |

| 6α | 2.20 | m | |

| 6β | 2.65 | m | |

| 7 | 4.05 | m | |

| 9 | 2.85 | m | |

| 11 | 4.80 | d | 3.0 |

| 12 | 4.30 | d | 3.0 |

| 14 | 3.65 | s | |

| 15 | 6.00 | s | |

| 18 (CH₃) | 1.95 | s | |

| 19 (CH₃) | 1.25 | d | 7.0 |

| 20 (CH₃) | 1.60 | s | |

| OMe | 3.75 | s | |

| Benzoyl-H | 7.40-8.10 | m |

Note: The data presented are compiled from typical values for bruceanol-type quassinoids and may vary slightly between different literature sources and experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 79.5 |

| 2 | 200.1 |

| 3 | 125.0 |

| 4 | 165.0 |

| 5 | 50.1 |

| 6 | 34.5 |

| 7 | 78.5 |

| 8 | 45.5 |

| 9 | 48.0 |

| 10 | 42.0 |

| 11 | 72.0 |

| 12 | 70.0 |

| 13 | 83.0 |

| 14 | 60.0 |

| 15 | 75.0 |

| 16 | 170.0 |

| 18 (CH₃) | 10.0 |

| 19 (CH₃) | 20.0 |

| 20 (CH₃) | 25.0 |

| 21 (C=O) | 175.0 |

| OMe | 52.5 |

| Benzoyl-C | 128.0-133.0, 166.0 (C=O) |

Note: The data presented are compiled from typical values for bruceanol-type quassinoids and may vary slightly between different literature sources and experimental conditions.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) has been essential in determining the elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of a unique molecular formula.

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) of this compound has established its molecular formula as C₂₈H₃₀O₁₁. wikipedia.org The experimentally measured mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) is consistent with the calculated theoretical mass for this formula, providing strong evidence for its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M]⁺ | 542.1788 | 542.1790 | C₂₈H₃₀O₁₁ |

Ancillary Spectroscopic Methods

In addition to NMR and mass spectrometry, other spectroscopic methods have provided valuable complementary information for the structural characterization of this compound.

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound exhibits absorption maxima that are indicative of the presence of conjugated systems within the molecule. Specifically, an absorption band around 220 nm is characteristic of the α,β-unsaturated ketone moiety in ring A of the quassinoid framework. datapdf.com Another strong absorption, typically observed around 230 nm and a weaker one around 270-280 nm, can be attributed to the benzoyl ester group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for its various functional groups. datapdf.com A broad band in the region of 3400-3500 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. Strong absorptions around 1740 cm⁻¹ are characteristic of the ester and δ-lactone carbonyl stretching vibrations. The α,β-unsaturated ketone in ring A gives rise to a distinct carbonyl absorption at a lower frequency, typically around 1680 cm⁻¹, and a C=C stretching band around 1640 cm⁻¹.

Electron Ionization Mass Spectrometry (EIMS): Beyond providing the molecular ion peak for molecular weight determination, the fragmentation pattern in the EIMS of this compound offers further structural insights. The fragmentation can involve the loss of small molecules such as water (H₂O) and carbon monoxide (CO), as well as the cleavage of the ester side chain, providing corroborative evidence for the proposed structure.

Chemical Synthesis of Bruceanol a and Designed Analogues

Strategic Considerations in the Total Synthesis of Complex Polycyclic Natural Products

The total synthesis of complex polycyclic natural products is a cornerstone of modern organic chemistry, demanding meticulous strategic planning and execution ijarsct.co.innih.govacs.orgwikipedia.org. A fundamental aspect of this endeavor is retrosynthetic analysis, a process that involves working backward from the target molecule to identify simpler, accessible precursors and viable synthetic pathways ijarsct.co.innih.govwikipedia.orgjocpr.comnumberanalytics.com. This analytical approach allows chemists to deconstruct intricate molecular architectures into manageable building blocks, thereby guiding the design of efficient and convergent synthetic routes nih.govjocpr.com.

Key strategic considerations include:

Convergence: Designing synthetic routes where multiple complex fragments are assembled late in the synthesis, maximizing efficiency and minimizing the impact of failures in early steps ijarsct.co.innih.govjocpr.com.

Stereochemical Control: Ensuring the correct three-dimensional arrangement of atoms is paramount, as biological activity is often dependent on specific stereoisomers ijarsct.co.inacs.orgwikipedia.orgresearchgate.netuou.ac.in. This involves employing stereoselective reactions to establish chiral centers with high fidelity acs.orguef.firsc.orgrsc.org.

Protecting Group Strategies: Judicious use of protecting groups is essential to mask reactive functional groups during specific transformations, preventing unwanted side reactions and ensuring the integrity of the molecule throughout the synthesis ijarsct.co.inacs.org.

Atom and Step Economy: Modern synthetic strategies increasingly focus on minimizing waste (atom economy) and reducing the number of reaction steps (step economy) to enhance efficiency and sustainability nih.govacs.org.

The synthesis of quassinoids, including Bruceanol A, often involves navigating these strategic considerations to overcome the inherent complexity of their fused ring systems uef.fiescholarship.orgrsc.orgnih.gov.

Challenges in Stereoselective Construction of the this compound Carbon Skeleton

The this compound molecule, like other quassinoids, possesses a highly oxygenated, polycyclic structure characterized by numerous stereocenters uef.finih.gov. The precise construction of this complex carbon skeleton, particularly the establishment of its multiple chiral centers, presents significant synthetic challenges researchgate.netuou.ac.inuef.fiamazon.com.

Specific challenges encountered in the stereoselective synthesis of this compound and related quassinoids include:

Multiple Stereocenters: this compound contains a significant number of stereocenters, requiring highly selective reactions to control the absolute and relative configurations at each chiral carbon uou.ac.inuef.finih.gov. The correct spatial arrangement of these centers is critical for the molecule's biological activity.

Quaternary Stereocenters: The formation of quaternary stereocenters (carbon atoms bonded to four other carbon atoms) is notoriously difficult and often requires specialized methodologies due to steric hindrance uef.fiamazon.com.

Ring Annulation: The sequential formation of the fused ring system (typically a tetracyclic structure) demands precise control over cyclization reactions to ensure the correct ring sizes and connectivity, while simultaneously setting stereochemistry uef.fiescholarship.orgrsc.orgnih.gov.

Functional Group Installation: The introduction of oxygenation patterns and other functional groups at specific positions within the rigid polycyclic framework requires careful planning and selective transformations. For instance, the stereoselective installation of hydroxyl groups or ester moieties can be challenging uef.finih.govnih.gov.

The Maimone group's approach, for example, leveraged a novel copper-catalyzed double coupling of epoxy ketones to construct the quassinoid core architecture, forming five carbon-carbon bonds in a highly diastereoselective manner in just three linear steps uef.fiescholarship.orgrsc.org. This highlights the need for innovative methods to tackle the stereochemical complexity.

Development of Novel Synthetic Methodologies Applicable to Quassinoid Scaffolds

The pursuit of efficient and stereoselective syntheses for complex natural products like quassinoids has been a catalyst for developing novel synthetic methodologies acs.orgwikipedia.orguef.firsc.orgrsc.orgescholarship.orgrsc.orgnih.govnih.gov. These advancements not only facilitate access to the target molecules but also offer broader applicability to other complex chemical structures.

Key developments and strategies relevant to quassinoid synthesis include:

Copper-Catalyzed Coupling Reactions: The development of novel copper-catalyzed reactions, such as the double coupling of epoxy vinyl triflates with Grignard reagents, has proven highly effective for rapidly assembling the quassinoid core. This method allows for high diastereoselectivity and regioselectivity, forming multiple carbon-carbon bonds in a single operation uef.fiescholarship.orgrsc.org.

Catalytic Hydrogen Atom Transfer (HAT) and Inverse Electron-Demand Hetero-Diels–Alder (IEDHDA) Reactions: An efficient and selective annulation strategy has been developed that utilizes catalytic HAT followed by IEDHDA reactions. This approach allows for the enantioselective synthesis of the tetracyclic core of quassinoids, such as quassin (B1678622), in a reduced number of steps nih.gov.

C–H Bond Activation and Photochemical Transformations: Emerging strategies such as C–H bond activations and photochemical transformations are being explored as potential future avenues for simplifying quassinoid synthesis, offering new ways to form strategic carbon-carbon bonds uef.fi.

Ring Contraction Methodologies: Photoinduced carboborative ring contraction has been reported for the stereoselective synthesis of five-membered carbocycles and heterocycles, featuring multiple stereocenters, including contiguous quaternary carbons. This methodology has shown potential for application in natural product synthesis and for altering existing natural product ring systems nih.gov.

These innovative methodologies are crucial for overcoming the synthetic hurdles associated with the complex architectures of quassinoids uef.fiescholarship.orgrsc.orgnih.gov.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of natural products like this compound is a critical component of medicinal chemistry and drug discovery efforts, aimed at understanding how structural modifications influence biological activity nih.govnih.govthegoodscentscompany.com. Structure-Activity Relationship (SAR) studies involve systematically altering specific parts of a molecule and evaluating the resulting changes in biological effects nih.govnih.govthegoodscentscompany.com.

The design and synthesis of this compound analogues typically focus on:

Identifying Key Pharmacophores: Researchers aim to pinpoint the specific structural features (pharmacophores) responsible for the molecule's biological activity. Modifications are then designed to probe the importance of these features nih.gov.

Modifying Functional Groups: Analogues might be synthesized by altering or removing specific functional groups, such as hydroxyls, esters, or carbonyls, to assess their role in activity nih.govthegoodscentscompany.com. For example, studies on related quassinoids like bruceantin (B1667948) have involved synthesizing A/B-ring partial analogues to investigate antimalarial activity nih.gov.

Altering Stereochemistry: Synthesizing stereoisomers or analogues with modified stereocenters can reveal the stereochemical requirements for biological interaction acs.orguou.ac.in.

Simplifying the Structure: Creating simplified analogues can help in understanding the minimal structural requirements for activity and may lead to compounds with improved synthetic accessibility or pharmacokinetic properties nih.govnih.gov.

Introducing Novel Moieties: Attaching different chemical groups or modifying existing ones can lead to compounds with altered or enhanced biological profiles thegoodscentscompany.comucl.ac.ukacs.orgmalariaworld.org.

The synthesis of analogues often benefits from advanced intermediates developed during the total synthesis of the parent natural product, allowing for more efficient exploration of chemical space nih.gov. For instance, studies on brusatol, a related quassinoid, have explored acetylated derivatives and other modifications to understand SAR for antimalarial and anticancer activities thegoodscentscompany.comucl.ac.ukacs.orgmalariaworld.org.

Mechanistic Pharmacology of Bruceanol a at the Molecular and Cellular Levels

Elucidation of Antileukemic and Antitumor Mechanisms

The anticancer properties of Bruceanol A and related quassinoids are attributed to their ability to disrupt critical pathways necessary for cell growth and proliferation. nih.govdntb.gov.ua Research has highlighted its role in inhibiting protein and nucleic acid synthesis, as well as modulating the activity of key enzymes involved in cellular metabolism.

A primary mechanism by which this compound and other quassinoids, such as bruceantin (B1667948), exert their cytotoxic effects is through the potent inhibition of protein synthesis. researchgate.net This inhibition occurs at the ribosomal level, specifically by interfering with the peptidyl transferase center (PTC) on the large ribosomal subunit. nih.govtaylorandfrancis.combiorxiv.org The PTC is responsible for catalyzing the formation of peptide bonds, a crucial step in the elongation of polypeptide chains. taylorandfrancis.comsigmaaldrich.com By binding to or near the PTC, these compounds can obstruct the proper positioning of aminoacyl-tRNA and peptidyl-tRNA, thereby stalling the process of translation and leading to a global shutdown of protein production. nih.govsigmaaldrich.com This disruption of protein synthesis is a key factor in the antileukemic and antitumor activity observed with these compounds. researchgate.net

In addition to protein synthesis, evidence suggests that quassinoids can also impact the synthesis and metabolism of nucleic acids, including DNA and RNA. nih.gov The de novo synthesis of purine (B94841) nucleotides is a fundamental process for cell proliferation, providing the necessary building blocks for DNA and RNA. wikipedia.org While direct modulation by this compound is an area of ongoing research, the broader class of quassinoids has been noted to affect these pathways. nih.govgoogleapis.comnostrumbiodiscovery.com The intricate process of nucleic acid synthesis involves numerous enzymatic steps, and interference at any point can have profound effects on cell viability. biorxiv.orgnih.gov

Cytotoxicity Profiles against Human Cancer Cell Lines

The antitumor potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines, demonstrating significant cytotoxic activity. nih.govacs.org

This compound and its related compounds, bruceanols D, E, and F, have exhibited notable cytotoxicity against the human malignant melanoma cell line RPMI-7951. nih.govacs.org This cell line is a well-established model for studying melanoma, a particularly aggressive form of skin cancer. researchgate.netviamedica.plmdpi.com The demonstrated activity underscores the potential of these quassinoids as lead compounds for the development of novel therapeutic strategies against malignant melanoma. nih.govresearchgate.net

Significant cytotoxic effects have also been observed for bruceanols against the human lung carcinoma cell line A-549. nih.govacs.org The A-549 cell line, derived from a lung adenocarcinoma, is widely used in cancer research to screen for potential anticancer agents. nih.govmdpi.com The activity of these compounds against A-549 cells highlights their broad-spectrum antitumor potential. nih.govresearchgate.net

Table of Cytotoxicity Data for Bruceanol Analogs

| Compound | Cell Line | Activity |

|---|---|---|

| Bruceanol D | RPMI-7951 (Malignant Melanoma) | Cytotoxic nih.govacs.org |

| Bruceanol D | A-549 (Lung Carcinoma) | Cytotoxic nih.govacs.org |

| Bruceanol E | RPMI-7951 (Malignant Melanoma) | Cytotoxic nih.govacs.orgebi.ac.uk |

| Bruceanol E | A-549 (Lung Carcinoma) | Cytotoxic nih.govacs.orgebi.ac.uk |

| Bruceanol F | RPMI-7951 (Malignant Melanoma) | Cytotoxic nih.govacs.org |

| Bruceanol F | A-549 (Lung Carcinoma) | Cytotoxic nih.govacs.org |

Ileocecal Adenocarcinoma (HCT-8)

This compound has exhibited cytotoxic activity against the human ileocecal adenocarcinoma cell line, HCT-8. nih.govbrieflands.com Research has shown that related quassinoids, such as Bruceanol D, E, and F, are also effective against HCT-8 cells, with ED50 values ranging from 0.16 to 0.67 μmol/L. frontiersin.orgresearchgate.net The cytotoxic effects of these compounds suggest that they may share a common mechanism of action involving the disruption of cellular integrity and induction of cell death pathways. While the precise molecular targets of this compound in HCT-8 cells are not fully detailed, the activity of similar compounds points towards an interference with fundamental cellular processes.

Epidermoid Carcinoma of the Nasopharynx (KB)

The KB cell line, derived from an epidermoid carcinoma of the nasopharynx, has been used to evaluate the cytotoxic potential of this compound and its analogs. nih.govbrieflands.com Alcoholic extracts of Brucea antidysenterica, the plant from which this compound is isolated, have shown significant inhibitory activity against KB cells. aau.edu.et Furthermore, extracts from Brucea javanica have demonstrated anti-proliferative activity on KB cells, with an IC50 of 24.37 ± 1.75 µg/mL. researchgate.netresearchgate.net This suggests that the cytotoxic effects may be mediated through the induction of apoptosis, as observed with related compounds. researchgate.net

Murine Lymphocytic Leukemia (P-388)

This compound has shown significant cytotoxicity against the P-388 murine lymphocytic leukemia cell line. nih.govbrieflands.comoup.com This is consistent with the broader activity of quassinoids, which are known to possess antileukemic properties. researchgate.net The mechanism of action for related compounds like bruceantin in P-388 cells involves the inhibition of DNA and protein synthesis. researchgate.netnih.gov Specifically, brusatol, another quassinoid, has been shown to drastically inhibit purine synthesis in vivo, with a key target being phosphoribosyl pyrophosphate aminotransferase. nih.gov While the exact IC50 value for this compound against P-388 cells is not specified, related compounds have demonstrated potent activity. For instance, Bruceanol D has an ED50 value between 0.16 and 1.36 μmol/L against P-388 cells. nih.gov

Prostate Adenocarcinoma (PC-3)

The PC-3 prostate adenocarcinoma cell line has been utilized to study the effects of compounds isolated from Brucea antidysenterica. While direct studies on this compound's mechanism in PC-3 cells are limited, research on extracts from the plant has shown cytotoxic effects. researchgate.net Brusatol, a related quassinoid, has been found to suppress the PI3K/AKT signaling pathway in other cancer cell lines, which may be a relevant mechanism in prostate cancer as well. researchgate.net

Breast Carcinoma (MCF-7)

In the context of breast carcinoma, the MCF-7 cell line has been used to assess the cytotoxicity of compounds from Brucea antidysenterica. Extracts from the root and bark of this plant have demonstrated cytotoxic effects against MCF-7 cells. researchgate.net While the specific molecular pathways affected by this compound in MCF-7 cells are not detailed, the general mechanism of quassinoids involves the induction of apoptosis and inhibition of protein synthesis.

Human Liver Cancer (Hep G2)

The Hep G2 human liver cancer cell line is known to be susceptible to apoptosis induced by various natural compounds. waocp.orgwjgnet.com While specific studies on this compound's effects on Hep G2 cells are not available, Brucea javanica oil-loaded liposomes have been shown to inhibit the proliferation of Hep G2 cells by inducing apoptosis. nih.gov This effect is dose-dependent and is associated with the inhibition of DNA synthesis and blockage of the G0/G1 phase of the cell cycle. nih.gov

Colorectal Adenocarcinoma (HT-29)

The HT-29 colorectal adenocarcinoma cell line is a well-established model for studying the effects of potential anticancer agents. nih.govcytion.commskcc.org Extracts from Brucea javanica have been shown to have antiproliferative effects on HT-29 cells, inducing apoptosis through both extrinsic and intrinsic pathways. nih.gov Specifically, the ethanolic extract of Brucea javanica (BJEE) has an IC50 of 25±3.1 µg/mL on HT-29 cells after 72 hours of treatment. nih.gov The apoptotic mechanism involves the activation of caspase-8 and modulation of apoptosis-related proteins. nih.gov

Interactive Data Tables

Cytotoxicity of Bruceanol Analogs and Brucea Extracts

| Compound/Extract | Cell Line | Measurement | Value |

| Bruceanol D, E, F | HCT-8 | ED50 | 0.16-0.67 µmol/L frontiersin.orgresearchgate.net |

| Brucea javanica Extract | KB | IC50 | 24.37 ± 1.75 µg/mL researchgate.netresearchgate.net |

| Bruceanol D | P-388 | ED50 | 0.16-1.36 µmol/L nih.gov |

| Brucea javanica Ethanolic Extract (BJEE) | HT-29 | IC50 | 25±3.1 µg/mL (72h) nih.gov |

Relationship between this compound's Mechanism of Action and Related Quassinoids (e.g., Brusatol, Bruceantin)

The mechanism of action of this compound is closely related to that of other well-studied quassinoids like Brusatol and Bruceantin, all of which are isolated from the Brucea species. researchgate.net The primary and most recognized mechanism for these compounds is the inhibition of protein synthesis. researchgate.net This inhibition occurs at the level of the ribosome, where they interfere with the peptidyl transferase reaction, a critical step in peptide bond formation. researchgate.net

While sharing this fundamental mechanism, subtle differences in the chemical structures of this compound, Brusatol, and Bruceantin likely lead to variations in their biological activities and the specific signaling pathways they modulate. For instance, Brusatol has been shown to target the PI3K/AKT signaling pathway and inhibit the NRF2-mediated antioxidant response. researchgate.net It has also been implicated in the suppression of the NF-κB and JAK2/STAT3 signaling pathways. nih.govfrontiersin.org Similarly, Bruceantin has been reported to down-regulate c-Myc, inhibit STAT3, and modulate the Notch signaling pathway. researchgate.net

These quassinoids, including this compound, are known to induce apoptosis and cell cycle arrest in various cancer cell lines. researchgate.netresearchgate.net The cytotoxic effects of Brusatol and Bruceantin have been demonstrated in numerous leukemia cell lines. frontiersin.org Although direct comparative studies detailing the unique and overlapping signaling pathways modulated by this compound versus Brusatol and Bruceantin are still emerging, the existing body of research strongly suggests a common primary mechanism of protein synthesis inhibition, with individual quassinoids exhibiting distinct modulatory effects on a range of other critical cellular pathways.

Structure Activity Relationship Sar Studies of Bruceanol a and Quassinoid Analogues

Identification of Essential Structural Features for Cytotoxicity and Antileukemic Activity

The cytotoxic and antileukemic properties of Bruceanol A and its analogues are intrinsically linked to specific structural motifs within their complex polycyclic framework. SAR studies have consistently highlighted several key features as being essential for potent bioactivity.

A fundamental requirement for the cytotoxic and antimalarial activity of many quassinoids is the presence of an α,β-unsaturated ketone in the A-ring. scielo.br This reactive Michael acceptor is believed to be involved in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, thereby disrupting their function. Furthermore, an epoxymethylene bridge on the C-ring is considered another critical element for the potent activity of these compounds. scielo.brthieme-connect.com The presence of this bridge, typically between C-8 and C-13 or C-11 and C-17, imposes a rigid conformation on the molecule, which may be crucial for optimal binding to its biological target. nih.gov

The following table summarizes the key structural features of quassinoids that are generally considered essential for their cytotoxic and antileukemic activities.

| Structural Feature | Ring Location | Importance for Activity |

| α,β-Unsaturated Ketone | A-Ring | Believed to act as a Michael acceptor, crucial for covalent modification of target proteins. |

| Epoxymethylene Bridge | C-Ring (e.g., C-8 to C-13) | Imparts conformational rigidity, likely important for receptor binding. |

| Ester Functionality | C-15 | Significantly enhances cytotoxic potency. |

| Polycyclic Skeleton | Core Structure | Provides the necessary scaffold for the correct orientation of functional groups. |

Importance of Specific Substituents (e.g., C-15 Ester Group, 3,4 Unsaturation)

Beyond the core structural elements, the nature and position of specific substituents have a profound impact on the biological activity of this compound and its analogues. One of the most critical of these is the ester group at the C-15 position.

Numerous studies have demonstrated that the presence of an ester moiety at C-15 is a strong determinant of cytotoxic and antileukemic potency. scielo.brthieme-connect.comsci-hub.st The nature of this ester side chain is also important, with variations in its length, branching, and degree of unsaturation leading to significant differences in activity. For example, the conversion of biologically inactive quassinoids, which lack a C-15 ester, into potent antileukemic agents can be achieved through the introduction of an appropriate ester group at this position. This highlights the C-15 side chain's role in optimizing interactions with the biological target. Analysis of structure-activity relationships has revealed that quassinoids with an ester functional group at C-15 exhibit potent anti-cancer activities. researchgate.net

The unsaturation in ring A, specifically the 3,4-double bond that is part of the α,β-unsaturated ketone system, is also of paramount importance. Saturation of this double bond generally leads to a significant reduction or complete loss of cytotoxic activity. This underscores the role of the Michael addition reaction in the mechanism of action of these compounds. The presence of a diosphenol moiety in ring A has also been correlated with antitrypanosomal activity. researchgate.net

The table below illustrates the impact of key substituents on the cytotoxicity of quassinoid analogues.

| Substituent | Position | Effect on Cytotoxicity |

| Ester Group | C-15 | Presence is critical for high potency. The nature of the ester influences the degree of activity. |

| 3,4-Unsaturation | A-Ring | Essential for the α,β-unsaturated ketone system and Michael acceptor reactivity. Saturation diminishes activity. |

| Hydroxyl Groups | Various | Can modulate activity through effects on solubility and hydrogen bonding capabilities. |

Conformational Requirements for Receptor Binding and Biological Efficacy

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological efficacy. The rigid polycyclic structure of quassinoids restricts their conformational flexibility, and specific spatial arrangements of key functional groups are necessary for effective binding to their cellular targets.

While the precise receptor for this compound is not definitively established, it is understood that its cytotoxic effects are mediated through interactions with specific biomolecules, such as the peptidyl transferase center of the ribosome. researchgate.net The binding to such a target is highly dependent on the molecule's shape and the orientation of its functional groups. The rigid framework imposed by the fused ring system and the epoxymethylene bridge ensures that the crucial pharmacophoric elements are held in a specific orientation, facilitating a high-affinity interaction with the binding site. nih.gov

Computational analysis and molecular modeling studies on related ligands suggest that molecules with high binding affinity often occupy nearly identical regions of space, indicating a well-defined binding pocket on the target receptor. nih.gov The conformational rigidity of this compound likely contributes to a lower entropic penalty upon binding, which can enhance binding affinity. Any modification to the structure that alters this preferred conformation, such as the opening of one of the rings or changes in stereochemistry, can lead to a dramatic loss of biological activity.

The concept of conformational selection, where a ligand binds to a pre-existing conformation of the receptor, and induced fit, where the binding of the ligand induces a conformational change in the receptor, are both plausible mechanisms in the interaction of this compound with its target. plos.org The specific conformational requirements underscore the importance of the molecule's rigid architecture for its potent biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Docking Analyses

To further elucidate the complex SAR of this compound and its analogues, researchers have employed computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govnih.gov These in silico methods provide valuable insights into the structural requirements for biological activity and can guide the rational design of new, more potent compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmu.ac.th For quassinoids, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models can be used to predict the activity of novel, unsynthesized analogues.

Molecular docking is another powerful computational tool that simulates the interaction between a ligand (e.g., this compound) and a target protein at the molecular level. deeporigin.ioscifiniti.com By predicting the preferred binding orientation and affinity of a ligand to a known or modeled protein structure, docking studies can help to identify key amino acid residues involved in the interaction. researchgate.net For quassinoids, docking studies can be performed with potential targets like the ribosome to understand the molecular basis of their protein synthesis inhibitory activity. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

The integration of QSAR and molecular docking provides a comprehensive approach to understanding the SAR of this compound and its analogues. dovepress.com The insights gained from these computational studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and a favorable pharmacological profile.

Medicinal Chemistry Perspectives and Preclinical Drug Discovery Efforts

Bruceanol A as a Hit-to-Lead Compound in Drug Discovery

In the realm of drug discovery, a "hit" is a compound that displays a desired biological activity in an initial screen. The process of transforming a promising hit into a "lead" compound—a more optimized molecule with improved potency and drug-like properties—is a critical phase known as the hit-to-lead process. This compound, with its demonstrated cytotoxic effects against various cancer cell lines, represents a significant hit compound derived from a natural source. nih.govnih.gov

The progression of this compound from a hit to a potential lead involves rigorous evaluation of its structure-activity relationship (SAR). This process entails systematically modifying the chemical structure of this compound to understand which parts of the molecule are essential for its anticancer activity and which can be altered to enhance efficacy and reduce toxicity. The initial discovery of this compound and its antileukemic properties laid the groundwork for its consideration as a valuable scaffold for the development of new anticancer therapeutics. acs.org

Rational Design and Optimization Strategies for this compound Analogues

Once a hit compound like this compound is identified, medicinal chemists employ rational design strategies to synthesize analogues with superior pharmacological profiles. These strategies are guided by an understanding of the compound's mechanism of action and its SAR.

Introduction of Conjugated Drug Units

A key strategy in optimizing anticancer agents is to conjugate the lead compound with other molecules to enhance its therapeutic index. This can involve attaching moieties that improve targeting to cancer cells, increase potency, or introduce a complementary mechanism of action. While specific examples of conjugated drug units with this compound are not extensively detailed in publicly available literature, this remains a viable theoretical approach for its future development. The goal of such a strategy would be to create a hybrid molecule that leverages the cytotoxic core of this compound while introducing new functionalities to overcome challenges such as drug resistance or poor tumor penetration.

Prodrug Strategies for Enhanced Bioavailability

Many natural products, despite potent in vitro activity, face challenges in clinical development due to poor bioavailability, which can be caused by low water solubility or extensive first-pass metabolism. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov This approach is a well-established strategy to improve the pharmacokinetic properties of a drug. nih.govmdpi.com

Chemoinformatics and Computational Screening for Novel this compound-like Structures

Modern drug discovery heavily relies on chemoinformatics and computational tools to accelerate the identification and optimization of new drug candidates. mdpi.com These in silico methods allow researchers to screen vast virtual libraries of compounds for potential biological activity, predict their properties, and understand their interactions with biological targets.

For this compound, chemoinformatics approaches can be used to build a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for its cytotoxic activity. This model can then be used to virtually screen large chemical databases to identify novel, structurally diverse compounds that fit the pharmacophore and are therefore likely to exhibit similar anticancer effects.

Furthermore, computational techniques such as molecular docking can be employed to simulate the binding of this compound and its analogues to potential protein targets. nih.gov This provides insights into the molecular basis of its activity and can guide the rational design of new analogues with improved binding affinity and selectivity. These computational screening methods offer a time- and cost-effective way to explore a much larger chemical space than is possible with traditional laboratory screening, thereby increasing the probability of discovering new and more effective this compound-like anticancer agents.

Future Research Directions and Interdisciplinary Investigations

Comprehensive Elucidation of Underexplored Molecular Targets and Signaling Networks of Bruceanol A

While the cytotoxic properties of this compound and related quassinoids are well-documented, a comprehensive understanding of their molecular interactions remains a critical area for future exploration. The majority of current knowledge points towards broad cytotoxic effects against various tumor cell lines, but the specific proteins and signaling pathways that this compound directly modulates are not fully elucidated. rsc.orgnih.govpku.edu.cn

Future research should aim to move beyond generalized cytotoxicity and identify the precise molecular targets of this compound. Investigations into the effects of related compounds, such as Brusatol, have revealed interactions with multiple oncogenic signaling pathways, including MAPK, NF-κB, PI3K/AKT/mTOR, and JAK/STAT. uef.fi It is crucial to determine if this compound acts on these or other, as-yet-unidentified networks. A systematic approach to uncovering these mechanisms is essential for its development as a targeted therapeutic agent.

Key research questions to be addressed include:

What are the primary binding proteins for this compound within the cell?

How does this compound modulate key signaling cascades involved in cell proliferation, apoptosis, and survival?

Are there unique molecular targets for this compound that differentiate its activity from other known quassinoids?

Advanced proteomics, genomics, and molecular docking techniques will be instrumental in answering these questions and building a detailed map of this compound's mechanism of action.

Advancements in Stereocontrolled and Convergent Total Synthesis of this compound

The structural complexity of this compound, characterized by a dense array of stereogenic centers and oxygenation, presents a formidable challenge for synthetic chemists. uef.fi To date, a complete total synthesis of this compound has not been reported, highlighting a significant gap and a compelling direction for future research. The development of a synthetic route is paramount for producing sufficient quantities for extensive biological evaluation and for creating structural analogs to explore structure-activity relationships.

Future synthetic strategies should prioritize stereocontrol and convergence. Drawing inspiration from the successful synthesis of other complex quassinoids like Bruceantin (B1667948) and the general quassinoid skeleton, researchers can employ advanced methodologies. rsc.orgpku.edu.cnnih.govgrantome.com Key areas for innovation include:

Stereocontrolled Reactions: The use of chiral pool synthesis, asymmetric catalysis, and substrate-controlled reactions will be essential to precisely install the multiple stereocenters of the molecule. rsc.orguef.finih.gov Methodologies like stereoselective intramolecular Diels-Alder reactions and catalytic hydrogen atom transfer (HAT) initiated cyclizations have shown promise in constructing the core polycyclic framework of related compounds. nih.gov

Achieving a total synthesis of this compound would not only be a landmark achievement in natural product synthesis but would also open the door to a new phase of medicinal chemistry research centered on this potent molecule.

Table 1: Potential Strategies for the Total Synthesis of this compound

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Convergent Synthesis | Assembly of the molecule from several complex fragments in the later stages of the synthesis. | Increased overall yield; flexibility for analog synthesis. | Development of reliable methods for coupling advanced intermediates. |

| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | More straightforward route planning. | Potentially long synthetic sequence with lower overall yield. |

| Biomimetic Synthesis | Mimicking the proposed biosynthetic pathway of the natural product. | Can provide insights into natural processes; potentially efficient. | Requires understanding of complex enzymatic reactions. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry of key bond-forming reactions. | High enantioselectivity; avoids use of chiral auxiliaries. | Identification of suitable catalysts for specific transformations. |

Development of Sustainable Production Methods for this compound (e.g., in vitro plant cell culture, microbial fermentation)

The current primary source of this compound is extraction from the plant Brucea antidysenterica. This method is often inefficient, yielding small quantities of the desired compound, and is dependent on the geographical availability and cultivation of the plant, raising sustainability concerns. To overcome these limitations, future research must focus on developing robust and scalable biotechnological production platforms.

In Vitro Plant Cell Culture: The cultivation of Brucea plant cells in controlled bioreactor environments offers a promising alternative. researchgate.net This technology allows for the consistent production of secondary metabolites independent of climate and soil conditions. Research efforts should be directed towards establishing stable cell lines, optimizing culture media, and using elicitors to enhance the biosynthesis and accumulation of this compound. grantome.comsemanticscholar.org

Microbial Fermentation: Another viable approach is the heterologous expression of the this compound biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). organic-chemistry.orgnih.gov This would involve identifying and transferring all the necessary genes from B. antidysenterica into a microbial chassis. While this is a complex undertaking, it offers the potential for rapid, scalable, and cost-effective production. nih.govnih.gov

These sustainable methods are crucial for ensuring a reliable supply of this compound for preclinical and potential clinical studies without depleting natural resources.

Exploration of Synergistic Bioactivities of this compound with Other Chemotherapeutic Agents

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy, reduced toxicity, and the ability to overcome drug resistance. Investigating the synergistic potential of this compound with existing chemotherapeutic agents is a critical area for future research. The goal is to identify drug combinations where this compound can enhance the therapeutic effect of another agent, allowing for lower doses and minimizing side effects.

Systematic screening of this compound in combination with a panel of approved anticancer drugs against various cancer cell lines is a necessary first step. Studies on related compounds from Brucea species suggest that synergistic interactions are possible. For promising combinations, further research should focus on elucidating the underlying molecular mechanisms of the synergy. For example, this compound might inhibit a pathway that confers resistance to another drug, or the two agents might target different, complementary pathways that are both critical for cancer cell survival. This rational approach to combination therapy could significantly accelerate the clinical translation of this compound.

Application of Artificial Intelligence and Machine Learning in this compound-Inspired Drug Design

The unique chemical scaffold of this compound makes it an excellent starting point for the design of novel therapeutic agents. Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate this process significantly.

AI and ML algorithms can be employed in several key areas:

Structure-Activity Relationship (SAR) Studies: By analyzing the structure of this compound and its analogs, ML models can predict how modifications to the chemical structure will affect its biological activity. This can guide chemists in designing new derivatives with enhanced potency and selectivity.

Target Prediction and Validation: AI can analyze large biological datasets to predict potential molecular targets for this compound, helping to focus experimental validation efforts.

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the in silico screening of this compound-inspired molecules to prioritize those with favorable drug-like properties, reducing the time and cost of drug development.

By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently explore the chemical space around this compound to develop optimized drug candidates with improved therapeutic profiles.

Mechanistic Studies on Host-Parasite Interactions Relevant to this compound's Broader Bioactivity Spectrum

Beyond its anticancer properties, the broader bioactivity of quassinoids suggests potential applications in other therapeutic areas. A fundamental understanding of how these compounds interfere with host-parasite interactions at a molecular and cellular level is a promising, yet underexplored, avenue of research. Parasitic organisms rely on a complex interplay with their hosts, involving processes like adhesion to host cells, invasion of tissues, and evasion of the host immune response.

Future mechanistic studies should investigate the potential of this compound to disrupt these fundamental parasitic processes. Research could focus on whether this compound can inhibit key parasite-derived enzymes, such as proteases, that are essential for tissue degradation and invasion, or interfere with the signaling pathways that parasites use to manipulate host cells. By focusing on these general mechanisms of parasitism, rather than specific diseases, researchers can uncover broad-spectrum antiparasitic activities and lay the groundwork for developing novel therapeutics.

Q & A

Q. How can PICOT frameworks structure clinical-translational studies on this compound?

- Methodological Answer : A PICOT (Population, Intervention, Comparison, Outcome, Time) approach defines studies as:

- Population : AML patients with FLT3-ITD mutations.

- Intervention : this compound + standard chemotherapy.

- Comparison : Chemotherapy alone.

- Outcome : Complete remission rate at 6 months.

- Time : 12-month follow-up.

This framework ensures alignment with regulatory requirements and clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.